molecular formula C6H8N2O3 B1419565 Methyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate CAS No. 23286-53-5

Methyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate

Cat. No. B1419565
CAS RN: 23286-53-5
M. Wt: 156.14 g/mol
InChI Key: SSWHJCSREUYXIA-UHFFFAOYSA-N
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Description

Methyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (MAMOC) is a cyclic carboxylate compound that has been used in a variety of scientific research applications. MAMOC is a versatile compound that can be used in a variety of biochemical and physiological experiments. It has been used in the synthesis of various compounds, as well as in the study of enzyme kinetics and drug metabolism.

Scientific Research Applications

Synthesis and Inhibitory Activity on Blood Platelet Aggregation

Methyl 5-substituted oxazole-4-carboxylates, including Methyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate, have been synthesized and evaluated for their inhibitory activity on blood platelet aggregation. These compounds demonstrated activity comparable to aspirin, with specific derivatives showing significant effectiveness in ex vivo tests (Ozaki et al., 1983).

Synthesis and Characterization of N-Acetylated Derivatives

Research has been conducted on the synthesis and structural analysis of N-acetylated derivatives of Methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate. This study included comparisons of acetylation susceptibility and detailed spectroscopic and structural characteristics of these compounds (Dzygiel et al., 2004).

Novel Amino Acid-like Building Blocks

A synthesis of novel achiral and chiral heterocyclic amino acid-like building blocks, including Methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, was developed. These compounds were characterized using various spectroscopic methods, and their structural assignments were confirmed (Bruzgulienė et al., 2022).

Development of Energetic Materials

Compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, a derivative of Methyl 5-amino-1,2-oxazole-4-carboxylate, were studied as insensitive energetic materials. These compounds demonstrated moderate thermal stabilities and insensitivity to impact and friction, making them potential candidates for new classes of energetic materials (Yu et al., 2017).

properties

IUPAC Name

methyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-3-4(6(9)10-2)5(7)11-8-3/h7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWHJCSREUYXIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate

CAS RN

23286-53-5
Record name methyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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